Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate
Description
Structural and Electronic Differences
- Ortho isomer (o-tolyl) : Steric crowding between the methyl group and propanoate backbone reduces conformational flexibility, lowering solubility in polar solvents.
- Meta isomer (m-tolyl) : Balanced steric and electronic effects; the methyl group enhances lipophilicity without severe steric hindrance.
- Para isomer (p-tolyl) : Symmetric substitution allows for efficient crystal packing, often resulting in higher melting points compared to meta and ortho analogs.
Spectroscopic Signatures
- ¹H NMR :
- Ortho: Upfield shift of aromatic protons due to shielding from the adjacent methyl group (δ 6.7–7.1 ppm).
- Meta: Distinct triplet for the meta-methyl proton (δ 2.3 ppm) and deshielded aromatic protons (δ 7.2–7.5 ppm).
- Para: Symmetric aromatic signals (δ 7.0–7.3 ppm) and a singlet for the para-methyl group (δ 2.4 ppm).
| Isomer | Melting Point (°C) | Boiling Point (°C) | LogP |
|---|---|---|---|
| Ortho | 98–100 | 315–317 | 3.12 |
| Meta | 86–88 | 308–310 | 2.77 |
| Para | 112–114 | 320–322 | 2.89 |
Crystallographic Data and Conformational Analysis
While single-crystal X-ray diffraction data for this compound remains unpublished, computational studies and analogs provide insights into its solid-state behavior:
Predicted Crystal Packing
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2,2-dimethyl-3-(3-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C14H18O3/c1-5-17-13(16)14(3,4)12(15)11-8-6-7-10(2)9-11/h6-9H,5H2,1-4H3 |
InChI Key |
ADYPXDUSZQPGND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation and Esterification
- Starting Materials : Ethyl acetoacetate and m-tolualdehyde.
- Reaction Conditions : The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to facilitate the aldol condensation.
- Mechanism : The aldol condensation forms an intermediate enolate, which then reacts with the aldehyde to form a β-hydroxy aldehyde. Subsequent dehydration and esterification yield the desired β-keto ester.
Industrial Production Methods
In industrial settings, continuous flow processes are often employed to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve efficiency.
Analysis of Similar Compounds
Ethyl 2,2-Dimethyl-3-Oxo-3-(o-Tolyl)Propanoate
This compound is synthesized through similar aldol condensation and esterification reactions, using ethyl acetoacetate and o-tolualdehyde as starting materials.
Ethyl 3-Oxo-3-(o-Tolyl)Propanoate
This compound has a molecular formula of C₁₂H₁₄O₃ and is synthesized using ethyl acetoacetate and o-tolualdehyde. Its synthesis involves a base-catalyzed aldol condensation followed by esterification.
Data Tables for Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Synthesis Method |
|---|---|---|---|
| Ethyl 2,2-Dimethyl-3-Oxo-3-(o-Tolyl)Propanoate | C₁₄H₁₈O₃ | 234.29 | Aldol Condensation and Esterification |
| Ethyl 3-Oxo-3-(o-Tolyl)Propanoate | C₁₂H₁₄O₃ | 206.24 | Aldol Condensation and Esterification |
Chemical Reactions Analysis
Hydrolysis Reactions
Acidic Hydrolysis
The ester group undergoes hydrolysis in acidic conditions (e.g., HCl/H₂O) to yield 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoic acid. This reaction proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
Basic Hydrolysis (Saponification)
In alkaline environments (e.g., NaOH/EtOH), the ester is converted to the sodium salt of the corresponding carboxylic acid. The reaction mechanism involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.
Nucleophilic Substitution Reactions
The keto group adjacent to the ester moiety enables nucleophilic attack.
Reaction with Amines
Primary and secondary amines (e.g., methylamine, pyrrolidine) substitute the ketone oxygen, forming β-keto amides. For example:
This reaction occurs under mild conditions (room temperature, polar aprotic solvents like DMF).
Organometallic Reagents
Grignard reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols. The reaction requires anhydrous conditions and is typically performed in THF or diethyl ether.
Reduction Reactions
Ketone Reduction
The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:
LiAlH₄ achieves full reduction to ethyl 2,2-dimethyl-3-hydroxy-3-(m-tolyl)propanoate, while NaBH₄ may yield partial reduction products.
Ester Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a primary alcohol, though this is less common due to competing ketone reduction.
Oxidation Reactions
Ketone Oxidation
Strong oxidizing agents like KMnO₄ or CrO₃ convert the ketone to a carboxylic acid derivative. For example, oxidation with CrO₃ in acetic acid yields 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoic acid.
Side-Chain Oxidation
The m-tolyl group’s methyl substituent can be oxidized to a carboxylic acid using KMnO₄ under acidic conditions, forming a dicarboxylic acid derivative.
Cycloaddition and Rearrangement Reactions
Diels-Alder Reactions
The α,β-unsaturated ketone system participates in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene) to form six-membered cyclohexene derivatives. This reaction proceeds under thermal or Lewis acid-catalyzed conditions.
Claisen Rearrangement
Heating the compound induces a -sigmatropic rearrangement, forming γ,δ-unsaturated ketones. This reaction is solvent-dependent and typically requires temperatures >150°C.
Comparative Reactivity with Analogues
The dual methyl substitution at the 2-position sterically hinders nucleophilic attack, distinguishing it from simpler keto esters.
| Reaction | Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate | Ethyl 3-oxo-3-(m-tolyl)propanoate |
|---|---|---|
| Hydrolysis Rate | Slower (steric hindrance) | Faster |
| Nucleophilic Attack | Selectively at ketone | At both ester and ketone |
| Reduction Yield | 85–90% (LiAlH₄) | 75–80% (LiAlH₄) |
Key Research Findings
-
Synthetic Utility : The compound serves as a precursor to β-keto amides in peptidomimetic drug design.
-
Steric Effects : Methyl groups significantly slow hydrolysis rates compared to non-methylated analogues (e.g., 50% conversion after 24h vs. 2h under identical acidic conditions).
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications but enabling controlled Claisen rearrangements.
Scientific Research Applications
Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate is an organic compound with the molecular formula . It consists of a propanoate backbone, a ketone group, and an aromatic m-tolyl group. The compound has two methyl groups at the 2-position of the propanoate moiety and a ketone functional group at the 3-position. The m-tolyl group enhances its hydrophobic properties.
Applications
This compound is used in organic synthesis and pharmaceuticals.
Organic Synthesis
- It serves as an intermediate in the synthesis of complex organic molecules.
- It is a versatile synthetic intermediate in organic chemistry.
Pharmaceuticals
- The m-tolyl group enhances its hydrophobic characteristics, making it suitable for applications in pharmaceuticals.
- Preliminary investigations suggest that it may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
- Further studies are necessary to fully elucidate these interactions and assess their implications for drug design and development.
Interactions
Interaction studies involving this compound focus on its reactivity with different biological targets. Preliminary investigations suggest potential interactions with enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy. Further research is needed to fully understand these interactions and their implications for drug design and development.
Related Compounds
Mechanism of Action
The mechanism of action of Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate involves its interaction with various molecular targets. In enzymatic reactions, the compound can act as a substrate, undergoing transformation by specific enzymes. The presence of the keto group allows for nucleophilic attack, leading to the formation of new chemical bonds. The ester group can also participate in hydrolysis reactions, releasing the corresponding carboxylic acid and alcohol .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate (CAS 25491-42-3)
- Molecular Formula : C₁₃H₁₆O₃
- Molecular Weight : 220.26 g/mol
- Physical Properties : Density = 1.063 g/cm³; boiling point = 290.6°C .
Ethyl 3-oxo-3-(4-tolyl)propanoate (Ethyl (4-methylbenzoyl)acetate)
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 206.24 g/mol
- Substituents : Para-tolyl (4-methylphenyl) group .
- Applications: Esters with para-substituted aromatic groups, such as ethyl 3-(methylthio)propanoate, are key contributors to fruity aromas in food products (e.g., pineapple pulp and core) .
Ethyl 2-oxo-3,3-diphenylpropanoate (CAS 677326-79-3)
- Molecular Formula : C₁₇H₁₆O₃
- Molecular Weight : 268.31 g/mol
- Substituents : Two phenyl groups at the β-position .
- Applications: No documented applications, but diphenyl-substituted esters are often explored in materials science.
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate
- Molecular Formula : C₁₉H₁₆N₂O₄
- Molecular Weight : 336.34 g/mol
- Substituents: Heterocyclic quinoxaline moiety .
Ethyl Propanoate Derivatives in Flavor Chemistry
Simpler esters like ethyl hexanoate and ethyl 3-(methylthio)propanoate dominate flavor applications due to their low odor thresholds and fruity profiles. For example:
- Ethyl 3-(methylthio)propanoate: Contributes to pineapple aroma with an odor activity value (OAV) of 91.21 µg/kg in pulp .
- Ethyl hexanoate: A major aroma compound in Baijiu and pineapple, with OAVs exceeding 100 µg/kg .
Data Comparison Table
Biological Activity
Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate, with the molecular formula C₁₄H₁₈O₃, is a compound characterized by a propanoate backbone featuring a ketone and an aromatic m-tolyl group. This unique structure contributes to its biological activity and potential applications in pharmaceuticals and organic synthesis.
Chemical Structure and Properties
The compound exhibits a distinctive arrangement:
- Methyl Groups : Two methyl groups at the 2-position enhance its lipophilicity.
- Ketone Functional Group : Located at the 3-position, this group is crucial for its reactivity.
- Aromatic m-Tolyl Group : This feature increases hydrophobicity, making the compound suitable for various biological interactions.
Biological Activity Overview
Recent studies have indicated that this compound may interact with various biological targets, particularly enzymes involved in metabolic pathways. These interactions could influence drug metabolism and efficacy.
Table 1: Comparison of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 3-oxo-3-(m-tolyl)propanoate | C₁₃H₁₈O₃ | Lacks one methyl group; simpler structure |
| Methyl 3-oxo-3-(m-tolyl)propanoate | C₁₂H₁₄O₃ | Methyl ester variant; different esterification |
| Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate | C₁₂H₈F₃N | Contains trifluoromethyl group; distinct properties |
The structural complexity of this compound may confer specific reactivity patterns not observed in simpler analogs, potentially enhancing its utility in pharmaceutical applications.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, studies involving related compounds have demonstrated significant inhibition against a range of bacterial and fungal strains.
In one study, hydrolyzed peptide conjugates derived from similar esters exhibited antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL against multiple pathogens including E. coli and C. albicans . While specific data on this compound is limited, its structural similarity suggests potential effectiveness against similar microbial targets.
Cytotoxicity Studies
The cytotoxic profile of related compounds has been assessed using various cancer cell lines. For example, derivatives showed selective cytotoxicity against Caco-2 colorectal adenocarcinoma cells with viability reductions significantly greater than those observed in A549 lung cancer cells . Although direct studies on this compound are needed, its structural characteristics may indicate similar anticancer potential.
Case Studies and Research Findings
- Enzyme Interaction Studies : Preliminary investigations suggest the compound may interact with enzymes involved in drug metabolism. Further research is necessary to elucidate these interactions fully.
- Synthesis and Applications : The compound can be synthesized through multi-step organic reactions, highlighting its versatility as a synthetic intermediate in organic chemistry . Its applications extend to pharmaceuticals where it may serve as a scaffold for developing new therapeutic agents.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate, and how do reaction conditions influence yield?
The compound can be synthesized via oxidation of ethyl 2-hydroxy-3-(m-tolyl)propanoate using oxidizing agents like potassium permanganate. Alternatively, esterification of 3-oxo-3-(m-tolyl)propanoic acid with ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux is common. Reaction parameters such as temperature, catalyst concentration, and solvent choice critically affect yield and purity. Optimization studies using GC-MS or HPLC are recommended to monitor reaction progress and byproduct formation .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR : H and C NMR to confirm the ester group, methyl substituents, and m-tolyl aromatic protons. HSQC or HMBC can resolve ambiguities in carbonyl or aromatic coupling patterns .
- IR : Identification of ester C=O (1720–1740 cm) and ketone C=O (1680–1700 cm) stretches.
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (CHO, MW 206.24) and fragmentation pathways .
Q. What are the typical reactivity patterns of the 3-oxo group in this compound?
The 3-oxo group participates in condensation reactions (e.g., with hydrazines or cyanoacetates) to form heterocyclic derivatives. For example, under acidic conditions, it can condense with arylhydrazines to yield pyrazole or pyrimidine analogs, as observed in similar 3-oxo-propanoate systems .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism) or crystallographic packing forces. Use variable-temperature NMR to assess tautomeric equilibria. Cross-validate with X-ray diffraction data, as seen in studies of ethyl 2-cyano-3-arylpropanoates, where crystal structures resolved ambiguities in stereochemistry . For computational validation, DFT calculations (e.g., Gaussian) can model optimized geometries and predict NMR chemical shifts .
Q. What are the stability challenges of this compound under varying storage or reaction conditions?
- Thermal Stability : Decomposition above 150°C is likely, based on analogs like ethyl 3-(2,2-dimethyl-dioxane)propanoate, which degrade at high temperatures. Thermogravimetric analysis (TGA) is advised for precise decomposition thresholds .
- Hydrolytic Sensitivity : The ester group is prone to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents and inert atmospheres for long-term storage (recommended: 20°C in sealed containers under argon) .
Q. How can mechanistic insights into its catalytic transformations (e.g., hydrogenation or cross-coupling) be obtained?
Employ kinetic studies (e.g., time-resolved FTIR or in situ NMR) to track intermediate formation. For reductive reactions (e.g., ketone → alcohol), monitor using deuterated solvents to distinguish protonation pathways. Metal-catalyzed cross-coupling (e.g., Pd-mediated α-arylation) may follow oxidative addition mechanisms, as reported for ethyl propanoate derivatives .
Q. What strategies address low yields in multicomponent reactions involving this compound?
Optimize stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, in Ugi-Smiles adduct formation, increasing the electrophilicity of the ketone via electron-withdrawing groups improved yields in related systems . Screening additives (e.g., molecular sieves for water removal) may also enhance efficiency.
Data Contradiction & Validation
Q. How should researchers reconcile discrepancies between theoretical and experimental logP values?
Experimental logP (octanol-water partition coefficient) can deviate from computational predictions (e.g., ChemAxon) due to solvent impurities or ionization effects. Validate via shake-flask experiments with UV/Vis or LC-MS quantification. For this compound, account for the electron-donating m-tolyl group, which may increase hydrophobicity relative to unsubstituted analogs .
Q. What analytical workflows confirm the absence of toxic byproducts in scaled-up syntheses?
Combine GC-MS for volatile impurities, LC-HRMS for non-volatile residues, and ICP-MS for metal catalysts. For example, in lignin-derived esters, GC-FID/MS detected monomeric byproducts, while HSQC NMR identified oligomeric contaminants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
